Topramezone

Vue d'ensemble

Description

La Topramézone est un herbicide post-émergence appartenant à la classe chimique des pyrazolones. Elle est principalement utilisée dans le maïs (Zea mays L.) pour contrôler les mauvaises herbes à feuilles larges et les graminées. Ce composé inhibe l'enzyme 4-hydroxyphénylpyruvate dioxygénase, qui est cruciale pour la biosynthèse des plastoquinones et des caroténoïdes. En perturbant ces voies métaboliques, la topramézone provoque un blanchiment et une nécrose des plantes sensibles .

Méthodes De Préparation

La topramézone peut être synthétisée par un processus en plusieurs étapes impliquant plusieurs intermédiaires clés. Une voie de synthèse courante implique la réaction du 3-bromo-2-méthyl-6-(méthylthio)phényl avec le 4,5-dihydroisoxazole pour former la structure pyrazolone souhaitée. Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide. Les méthodes de production industrielle impliquent souvent des réactions en batch à grande échelle dans des conditions contrôlées de température et de pression pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

La topramézone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la topramézone peut conduire à la formation de métabolites hydroxylés, tandis que la réduction peut produire des dérivés déméthylés .

Applications de la recherche scientifique

La topramézone a un large éventail d'applications de recherche scientifique. En agriculture, elle est utilisée pour contrôler les mauvaises herbes dans les champs de maïs et de canne à sucre, démontrant une grande efficacité contre les graminées et les mauvaises herbes à feuilles larges courantes. En biologie, la topramézone est étudiée pour ses effets sur le métabolisme des plantes et les mécanismes de résistance des mauvaises herbes. De plus, son rôle d'inhibiteur de la 4-hydroxyphénylpyruvate dioxygénase en fait un outil précieux en recherche biochimique pour l'étude de la biosynthèse des caroténoïdes et de la fonction des chloroplastes .

Mécanisme d'action

Le principal mécanisme d'action de la topramézone implique l'inhibition de l'enzyme 4-hydroxyphénylpyruvate dioxygénase. Cette enzyme est essentielle pour la biosynthèse des plastoquinones et des caroténoïdes, qui sont des composants essentiels de la machinerie photosynthétique des plantes. En inhibant cette enzyme, la topramézone perturbe la synthèse de ces composés, conduisant à la dégradation de la chlorophylle et à un blanchiment et une nécrose ultérieurs des tissus végétaux .

Applications De Recherche Scientifique

Agricultural Use

Topramezone is predominantly employed in agricultural settings to manage weed populations effectively. Its selective nature allows it to target specific weed species without harming crop plants. Below are some key applications:

- Crop Protection : this compound is used in corn production to control various grass and broadleaf weeds, enhancing crop yield and quality.

- Post-Emergence Application : It is applied after the crops have emerged, allowing for effective management of existing weed populations.

Environmental Impact Studies

Research has also been conducted on the environmental effects of this compound, particularly concerning aquatic ecosystems. A study evaluated its toxicity to Chlorella vulgaris, revealing that exposure led to significant oxidative stress and cell damage, which raises concerns about its impact on non-target aquatic organisms .

Toxicological Assessments

The toxicological profile of this compound has been extensively studied, focusing on its potential risks to human health and the environment. Key findings include:

- Acute and Chronic Toxicity : Studies have shown that high doses may lead to elevated serum tyrosine levels and other metabolic changes in animal models, indicating potential toxicity at higher exposure levels .

- Metabolism Studies : Research indicates that this compound undergoes metabolic processes that can affect various organ systems, with particular sensitivity noted in rats .

Integrated Pest Management (IPM)

This compound can be integrated into broader pest management strategies, contributing to sustainable agricultural practices by reducing reliance on multiple herbicides and minimizing chemical inputs.

Case Study 1: Efficacy in Corn Production

A field study demonstrated that applying this compound significantly reduced weed biomass compared to untreated controls, leading to improved corn yields. The study highlighted its effectiveness against both annual and perennial weed species.

Case Study 2: Aquatic Toxicity Assessment

A laboratory study assessed the impact of this compound on Chlorella vulgaris over various exposure times (24-96 hours). Results indicated a detrimental effect on cell growth and photosynthetic activity, suggesting caution in its use near water bodies .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Weed control in corn | Effective against broadleaf and grass weeds |

| Environmental Impact | Effects on aquatic life | Induces oxidative stress in Chlorella vulgaris |

| Toxicological Profile | Human health risk assessment | Identified metabolic changes at high doses |

| Integrated Pest Management | Sustainable agriculture practices | Reduces need for multiple herbicides |

Mécanisme D'action

The primary mechanism of action of topramezone involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase. This enzyme is essential for the biosynthesis of plastoquinones and carotenoids, which are critical components of the photosynthetic machinery in plants. By inhibiting this enzyme, this compound disrupts the synthesis of these compounds, leading to the degradation of chlorophyll and subsequent bleaching and necrosis of the plant tissue .

Comparaison Avec Des Composés Similaires

La topramézone est unique parmi les herbicides en raison de son inhibition spécifique de la 4-hydroxyphénylpyruvate dioxygénase. Des composés similaires comprennent le mésotrione et le tembotrione, qui inhibent également cette enzyme mais appartiennent à des classes chimiques différentes. Comparée à ces composés, la topramézone a montré une efficacité et une sélectivité supérieures dans certaines cultures, ce qui en fait un choix privilégié pour le contrôle des mauvaises herbes post-émergence dans le maïs et la canne à sucre .

Activité Biologique

Topramezone is a selective herbicide belonging to the pyrazolone class, primarily used for controlling various weed species in maize crops. Its mechanism of action involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of plastoquinone and tocopherols, leading to plant death. This article delves into the biological activity of this compound, including its metabolic pathways, resistance mechanisms, and implications for agricultural practices.

This compound functions as an HPPD inhibitor, disrupting the synthesis of vital compounds within the plant. The inhibition of HPPD leads to the accumulation of toxic intermediates, ultimately causing chlorosis and plant death. This mode of action is similar to other HPPD inhibitors but is characterized by its selectivity towards certain plant species, allowing for effective weed control without harming maize.

Metabolic Pathways

Research has shown that different populations of Amaranthus species exhibit varying rates of this compound metabolism. A study conducted on multiple herbicide-resistant (MHR) waterhemp populations revealed that these populations metabolize this compound more rapidly compared to sensitive populations. Specifically, MHR populations formed distinct metabolites that were not present in sensitive strains, indicating a potential mechanism for resistance through enhanced metabolic degradation .

Table 1: Metabolite Formation in Different Populations

| Population Type | Metabolite Identified | Formation Rate (HAT) |

|---|---|---|

| MHR (SIR) | Hydroxythis compound | Higher than SEN at 24 |

| MHR (NEB) | Hydroxythis compound | Higher than SEN at 6 |

| Sensitive (SEN) | Desmethyl and Benzoic Acid | Lower than MHR |

| Maize | Desmethyl and Benzoic Acid | Highest overall |

Resistance Mechanisms

The evolution of resistance to this compound in weed populations has been documented, particularly in waterhemp. The resistance appears to be primarily metabolic, where resistant populations utilize cytochrome P450 enzymes to detoxify the herbicide more efficiently than susceptible populations . This metabolic adaptation poses challenges for effective weed management strategies.

Case Study: Waterhemp Resistance

In a detailed investigation, two MHR waterhemp populations were analyzed for their ability to metabolize this compound. The study found that:

- Population SIR exhibited a unique hydroxylation pattern not seen in maize or sensitive populations.

- Population NEB demonstrated an increased rate of N-demethylation, suggesting a shared resistance mechanism with other HPPD inhibitors like mesotrione.

These findings indicate a complex interplay between herbicide application history and metabolic adaptation in weed species .

Ecotoxicological Considerations

This compound is noted for its favorable toxicological profile when compared to other herbicides. It exhibits low toxicity to non-target organisms and has moderate water solubility, which minimizes environmental persistence and runoff potential. These characteristics make it a suitable option for integrated weed management systems .

Propriétés

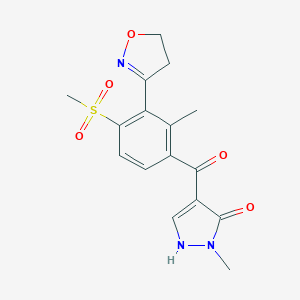

IUPAC Name |

4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPVUXSMLBXYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034722 | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige liquid; Technical product: White odorless solid; [HSDB] | |

| Record name | Topramezone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.13 g/cu cm at 20 °C | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Topramezone has herbicidal activity against broadleaf weeds and grasses. It's efficacy is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in target plants. Following treatment in sensitive plants carotenoid pigment formation, membrane structure and photosynthesis is disrupted. | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige liquid | |

CAS No. |

210631-68-8 | |

| Record name | Topramezone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210631688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topramezone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPRAMEZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4934JAQ65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.